2-(benzylsulfanyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide
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Overview
Description
2-(benzylsulfanyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide is an organic compound that features a benzylsulfanyl group, a pyrazole ring, and an oxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide typically involves multi-step organic reactions. One common approach is the condensation of ethyl acetoacetate with formaldehyde and phenylmethanethiol in the presence of sodium hydroxide, followed by reaction with hydrazine hydrate to form the pyrazole ring . The oxane moiety can be introduced through nucleophilic substitution reactions involving oxirane derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylsulfanyl group, forming simpler derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Derivatives without the benzylsulfanyl group.
Substitution: Various substituted oxane derivatives.
Scientific Research Applications
2-(benzylsulfanyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzylsulfanyl group can form covalent bonds with active site residues, while the pyrazole ring can participate in hydrogen bonding and π-π interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-(benzylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
- **2-({[2-(benzylsulfanyl)ethyl]sulfanyl}methyl)-1,4,7,10,13-pentaoxacyclopentadecane
- **(5-benzylsulfanyl-2-methyl-oxazol-4-yl)-triphenyl-phosphonium perchlorate
Uniqueness
2-(benzylsulfanyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide is unique due to its combination of a benzylsulfanyl group, a pyrazole ring, and an oxane moiety
Properties
IUPAC Name |
2-benzylsulfanyl-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c22-18(14-24-13-15-6-2-1-3-7-15)20-16-10-19-21(11-16)12-17-8-4-5-9-23-17/h1-3,6-7,10-11,17H,4-5,8-9,12-14H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKAONHASSGCRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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